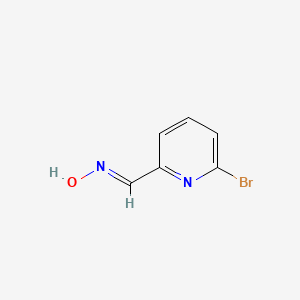
(E)-6-bromopicolinaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-bromopicolinaldehyde oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 6-bromopicolinaldehyde, a brominated derivative of picolinaldehyde. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromopicolinaldehyde oxime typically involves the condensation of 6-bromopicolinaldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under mild acidic or neutral conditions to facilitate the formation of the oxime bond. The reaction can be represented as follows:
6-bromopicolinaldehyde+hydroxylamine→(E)-6-bromopicolinaldehyde oxime
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Sonogashira Coupling
The bromine substituent enables C–C cross-coupling reactions . For derivatives of this compound (e.g., scaffold 2 in ), Sonogashira coupling with terminal alkynes occurs under:
| Reaction Parameters | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ + CuI |
| Solvent | THF/Et₃N |
| Temperature | Ambient |
| Selectivity | Chemoselective (no oxime protection needed) |
Reactivation of Enzymes
As a nucleophilic reactivator , it reactivates acetylcholinesterase (AChE) inhibited by nerve agents (e.g., sarin, VX). The mechanism involves:
-
Binding to the enzyme’s surface near the inhibited active site.
-
Direct nucleophilic attack on the phosphorylated active site .
| Application | Efficiency |
|---|---|
| Sarin-inhibited AChE | Reactivation observed |
| VX-inhibited AChE | Reactivation observed |
Structural and Reactivity Considerations
The bromine substituent at the 6-position enhances:
The oxime group (C=N-OH) acts as a strong nucleophile, critical for enzymatic reactivation. Substituent effects (e.g., methoxy/benzyloxy groups in related compounds) influence reactivity but are not directly observed in this compound .
Challenges and Limitations
Scientific Research Applications
(E)-6-bromopicolinaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-6-bromopicolinaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-bromopicolinaldehyde: The parent aldehyde from which the oxime is derived.
Picolinaldehyde oxime: A non-brominated analog.
Other brominated oximes: Compounds with similar structures but different substitution patterns.
Uniqueness
(E)-6-bromopicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
(NE)-N-[(6-bromopyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-3-1-2-5(9-6)4-8-10/h1-4,10H/b8-4+ |
InChI Key |
XZGKHHLLUFDXIB-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)/C=N/O |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















